Cefuroxime axetil
Description
Structure
3D Structure
Properties
IUPAC Name |
1-acetyloxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,10,14,18H,7-8H2,1-3H3,(H2,21,29)(H,22,26)/b23-13+/t10?,14-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJCWVGMRLCZQQ-DJMWJSSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(OC(=O)C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CC=CO3)COC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20242788 | |
| Record name | Cefuroxime axetil, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20242788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble in water, Freely soluble in acetone; sparingly soluble in chloroform, ethyl acetate, methanol; slightly soluble in dehydrated alcohol. Insoluble in ether, water | |
| Record name | Cefuroxime axetil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to almost white crystalline powder, White powder | |
CAS No. |
97232-96-7, 64544-07-6 | |
| Record name | Cefuroxime axetil, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097232967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefuroxime axetil, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20242788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(acetyloxy)ethyl (6R,7R)-3-[(carbamoyloxy)methyl]-7-{[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFUROXIME AXETIL, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSL6I3SB26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cefuroxime axetil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Chemistry and Advanced Manufacturing Processes of Cefuroxime Axetil
Elucidation of Novel Synthetic Routes and Reaction Mechanisms
Cefuroxime (B34974) axetil is a second-generation cephalosporin (B10832234) antibiotic that is the 1-acetoxyethyl ester prodrug of cefuroxime. google.compatsnap.comallfordrugs.com The esterification of cefuroxime enhances its oral absorption. nih.govnih.gov Traditional synthesis of cefuroxime axetil involves the reaction of cefuroxime acid with (R,S)-1-acetoxyethyl bromide in an inert organic solvent. allfordrugs.comgoogle.com Solvents such as N,N-dimethylacetamide, N,N-dimethylformamide, and acetone (B3395972) are commonly used. allfordrugs.comgoogle.com
Novel synthetic approaches have been developed to improve yield and purity. One such method involves protecting the carboxyl group of deammoniation formyl cephalofruxin acid with diphenyl diazomethane (B1218177) at a low temperature. google.com This strategy is designed to minimize the formation of impurities during the crucial synthesis steps. google.com Another innovative route starts from 7-amino cephalosporanic acid (7-ACA) and (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium (B1175870) salt (SMIA). gssrr.org A key feature of this process is the use of oxalyl chloride as an activating reagent, which replaces the more traditional phosphoryl chloride for the activation of SMIA. gssrr.org This method has been reported to achieve a high yield of around 90% in a shorter reaction time. gssrr.org
The reaction mechanism for the acylation of 7-amino-3-hydroxy-methyl-3-cephem-4-carboxylic acid (7-AHCA) with SMIA-Cl involves the nucleophilic attack of the amino group of 7-AHCA on the carbonyl carbon of SMIA-Cl. gssrr.org The pH of the reaction is maintained between 7.0 and 7.5 to prevent the formation of hydrogen chloride and to ensure that 7-AHCA remains in a reactive state. gssrr.org
Stereochemical Control and Diastereoisomer Specific Synthesis
The presence of an asymmetric carbon atom in the 1-acetoxyethyl ester group of this compound results in the existence of two diastereomers, the R- and S-isomers. allfordrugs.comscispace.com this compound is typically produced and marketed as a mixture of these two diastereoisomers. cbg-meb.nlepo.org The ratio of these diastereomers is a critical quality attribute, with pharmacopoeial standards often specifying a range for the diastereoisomer ratio. moph.go.th For instance, one specification requires the ratio of the peak area of diastereoisomer A to the sum of the peak areas of diastereoisomers A and B to be between 0.48 and 0.55. moph.go.th
Controlling the stereochemistry during synthesis is a significant challenge. The R/S isomer ratio in the final product often reflects the ratio present in the starting solution. googleapis.com Therefore, adjusting the isomer ratio in the solution phase can be a method to control the final product's composition. googleapis.com The stereochemical properties are crucial for the drug's biological activity. The syn-geometric isomer exhibits significant resistance to β-lactamases, while the anti-isomer is susceptible to deactivation by these enzymes. researchgate.net
Green Chemistry Principles in this compound Production
Efforts to incorporate green chemistry principles into the production of this compound focus on reducing the use of hazardous materials and minimizing waste. A notable example is the synthesis of cefuroxime from 7-ACA and SMIA using oxalyl chloride as an activating agent. gssrr.org This process is considered a "green" synthesis because the resulting wastewater primarily contains non-toxic compounds such as ammonium chloride, carbon monoxide, and carbon dioxide. gssrr.org
Furthermore, the use of microfluidic reactors for the synthesis of amorphous this compound nanoparticles represents an advancement in green processing. researchgate.net Microreactors offer benefits such as high surface-to-volume ratios, precise control over reaction times, and reduced solvent usage, contributing to a more sustainable manufacturing process. researchgate.net The use of water as a solvent in some precipitation methods also aligns with green chemistry principles by replacing more hazardous organic solvents. google.com
Impurity Profiling and Process-Related Impurity Control Strategies
Impurity profiling is a critical aspect of ensuring the quality and safety of this compound. Several process-related impurities can arise during synthesis and storage. daicelpharmastandards.com Common impurities include the Δ²-isomers of this compound and the corresponding E-isomers. google.comgoogleapis.com The formation of the undesired Δ²-isomer is a significant concern in many synthetic routes. allfordrugs.comgoogle.com
Strategies to control these impurities are essential. One approach involves treating the reagent 1-acetoxyethyl bromide to remove an impurity that leads to the formation of dimeric cefuroxime derivatives. wipo.int This pre-treatment facilitates the recovery of crystalline this compound and improves the final product's quality. wipo.int Another method utilizes a combination of phosphates, hydrogen phosphates, or polyphosphates with a C1-4 alcohol to minimize the formation of the Δ²-isomer and other unidentified impurities during the reaction of cefuroxime acid with a haloester. epo.org
Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for the identification and characterization of related substances in this compound. researchgate.net Stress testing, which involves subjecting the drug substance to conditions like heat, humidity, and light, helps to identify degradation products and understand the degradation pathways. researchgate.net
Table 1: Common Impurities of this compound
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound EP Impurity A (Δ³-Isomers) | C₂₀H₂₂N₄O₁₀S | 510.47 | 123458-61-7 veeprho.com |
| This compound Impurity B | C₂₀H₂₂N₄O₁₀S | 510.47 | 97232-96-7 pharmaffiliates.com |
| This compound Impurity C | C₁₈H₁₅Cl₃N₄O₉S | 569.76 | 76598-06-6 pharmaffiliates.com |
| This compound Impurity D | C₁₆H₁₆N₄O₈S | 424.39 | 55268-75-2 pharmaffiliates.com |
| This compound Impurity E | C₁₅H₁₃N₃O₆S | 363.35 | 947723-87-7 pharmaffiliates.combiosynth.com |
| Δ²-Cefuroxime Axetil Isomer | C₂₀H₂₂N₄O₁₀S | - | 123458-61-7 |
Polymorphism and Solid-State Characteristics in this compound Production
This compound exhibits polymorphism, meaning it can exist in different solid-state forms, including crystalline and amorphous forms. cbg-meb.nlgoogle.com These different forms can have distinct physicochemical properties, such as solubility and stability, which can impact the drug's bioavailability. google.comscielo.br
Crystalline and Amorphous Forms Characterization
The crystalline and amorphous forms of this compound can be characterized using a variety of analytical techniques, including:
Powder X-ray Diffraction (PXRD): Crystalline forms exhibit sharp, characteristic peaks, while amorphous forms show a broad halo. jocpr.comresearchgate.net
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point of crystalline forms and the glass transition temperature (Tg) of amorphous forms. nih.govjocpr.com For example, one crystalline form has a melting point of about 180°C, while an amorphous form has a Tg of approximately 74.8°C. google.comjocpr.com
Fourier Transform Infrared (FT-IR) Spectroscopy and Raman Spectroscopy: These techniques provide information about the molecular vibrations and can be used to differentiate between polymorphs. nih.govresearchgate.net
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the different forms. nih.govresearchgate.net
Amorphous this compound is often preferred in pharmaceutical formulations due to its enhanced dissolution rate and bioavailability compared to the crystalline form. jocpr.com Various methods are employed to produce amorphous this compound, including spray drying, roller drying, solvent precipitation, and high-gravity antisolvent precipitation (HGAP). google.comresearchgate.netacs.org The HGAP technique has been shown to produce amorphous nanoparticles with a mean particle size of about 300 nm and a narrow size distribution. acs.org
Impact of Polymorphism on Solid-State Stability
The amorphous state is thermodynamically less stable than the crystalline state, and there is a potential for the amorphous form to crystallize during storage. jocpr.com This conversion can alter the drug's performance. Therefore, understanding the solid-state stability of different polymorphic forms is crucial.
Stability studies are conducted to evaluate the potential for polymorphic transformations under various conditions of temperature and humidity. nih.govresearchgate.net The degradation kinetics of this compound can be influenced by its polymorphic form and the presence of excipients. nih.govresearchgate.net For instance, the degradation of crystalline this compound in the presence of certain excipients follows a first-order reaction model, while with mannitol (B672) under high humidity, it follows an autocatalytic model. nih.govresearchgate.net Exposure to increased temperature and humidity can lead to the conversion of the crystalline form to the amorphous form or a mixture of both. nih.govresearchgate.net
Molecular Mechanisms of Action and Target Interactions of Cefuroxime Axetil
Detailed Penicillin-Binding Protein (PBP) Inhibition
The core of cefuroxime's antibacterial activity lies in its ability to inhibit penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan synthesis. mims.comdrugbank.com Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death. patsnap.comdrugbank.com
Kinetics of PBP Binding and Specificity
Cefuroxime (B34974) demonstrates a potent inhibitory effect on the PBPs of both Gram-positive and Gram-negative bacteria. medchemexpress.com It exhibits a high affinity for specific PBPs, which varies among different bacterial species. hres.ca For instance, in Escherichia coli, cefuroxime shows selectivity for PBP3. hres.caasm.org In contrast, studies on Streptococcus pneumoniae indicate its activity against PBP2x. nih.gov
The minimum inhibitory concentrations (MIC) highlight its effectiveness. For penicillin-sensitive Streptococcus pneumoniae, the MIC90 is ≤0.25 mg/L. medchemexpress.com Against β-lactamase-producing strains of Haemophilus influenzae and Moraxella catarrhalis, the MIC90 values are 1-2 mg/L and 0.5 mg/L, respectively. medchemexpress.com However, its activity is limited against penicillin-resistant Streptococcus pneumoniae (MIC90 = 2-8 mg/L) and methicillin-susceptible Staphylococcus aureus (MIC90 = 2-4 mg/L). medchemexpress.com
| Bacterial Species | PBP Target(s) | MIC90 (mg/L) |
| Escherichia coli | PBP3 | Not specified |
| Streptococcus pneumoniae (penicillin-sensitive) | PBP2x | ≤0.25 |
| Haemophilus influenzae (β-lactamase producing) | Not specified | 1-2 |
| Moraxella catarrhalis (β-lactamase producing) | Not specified | 0.5 |
| Streptococcus pneumoniae (penicillin-resistant) | Not specified | 2-8 |
| Staphylococcus aureus (methicillin-susceptible) | Not specified | 2-4 |
| Neisseria gonorrhoeae | Not specified | 0.06-0.125 |
Structural Biology of Cefuroxime-PBP Complexes
X-ray crystallography studies have provided detailed insights into the interaction between cefuroxime and PBPs. The crystal structure of PBP2x from Streptococcus pneumoniae in a complex with cefuroxime has been determined at a resolution of 2.8 Å. nih.gov These studies reveal that the β-lactam ring of cefuroxime forms a covalent acyl-enzyme intermediate with a critical serine residue in the active site of the PBP. nih.gov This acylation inactivates the enzyme, thereby halting peptidoglycan synthesis.
A surprising finding from the structural analysis of the cefuroxime-PBP2x complex was the presence of a second, non-covalently bound cefuroxime molecule. nih.gov This second molecule is located between the C-terminal and transpeptidase domains of the protein. nih.gov The structural data also identified key amino acid residues, such as Thr338, Thr550, and Gln552, that are directly implicated in the development of antibiotic resistance. nih.gov
Molecular Dynamics Simulations of Cefuroxime-PBP Interactions
Molecular dynamics (MD) simulations have been employed to investigate the interaction dynamics and resistance mechanisms of cefuroxime with PBPs. nih.gov A study comparing a drug-sensitive strain (A7) and a drug-resistant strain (R61) of Streptococcus suis revealed significant differences in the binding of cefuroxime to their respective PBP2x proteins. nih.govscispace.com
The simulations, using the MM-PBSA method, demonstrated that cefuroxime binds much more tightly to PBP2x in the sensitive strain (PBP2x-A7) than in the resistant strain (PBP2x-R61). nih.govscispace.com This difference in binding affinity is consistent with the observed resistance to the antibiotic. nih.gov Hydrogen bond analysis showed the formation of three stable hydrogen bonds between cefuroxime and PBP2x-A7, whereas only one unstable hydrogen bond was observed with PBP2x-R61. nih.govscispace.com
Key mutations in the resistant strain were identified as being crucial to this reduced binding. Residues Gln569, Tyr594, and Gly596 were found to directly contribute to the weaker interaction. nih.gov Other mutations, such as Ala320, Gln553, and Thr595, were shown to indirectly affect binding by altering the topological conformation of the protein. nih.gov
| Strain | Binding Affinity (kcal/mol) | Number of Stable Hydrogen Bonds | Key Mutant Residues Affecting Binding |
| S. suis A7 (sensitive) | Tighter | 3 | Not applicable |
| S. suis R61 (resistant) | Weaker | 1 | Gln569, Tyr594, Gly596 (direct); Ala320, Gln553, Thr595 (indirect) |
Enzymatic Hydrolysis by Bacterial and Host Esterases for Active Cefuroxime Release
Cefuroxime axetil is a prodrug, meaning it is administered in an inactive form and must be converted to its active form, cefuroxime, within the body. patsnap.comwikipedia.orgchemicea.com This bioactivation is accomplished through enzymatic hydrolysis by esterases present in both the host and potentially by bacteria. hres.cawisdomgale.com
Characterization of Esterase Enzymes Involved in Prodrug Conversion
After oral administration, this compound is absorbed from the gastrointestinal tract and is rapidly hydrolyzed by non-specific esterases located in the intestinal mucosa and the blood. hres.cahres.ca This process releases the active cefuroxime into the systemic circulation. hres.cawisdomgale.com
Research has focused on identifying and characterizing these esterases. An esterase capable of hydrolyzing this compound has been isolated and purified from rat intestinal washings. nih.gov This enzyme was classified as a carboxylesterase based on inhibition studies. nih.gov Gel filtration analysis indicated a molecular weight of approximately 51,000, and SDS-polyacrylamide gel electrophoresis resolved it into two main bands with molecular weights of 31,500 and 26,800. nih.gov The enzyme exhibited specificity, as closely related cefuroxime esters were poor substrates. nih.gov
Mechanistic Studies of Prodrug Bioconversion Pathways
The bioconversion of this compound to cefuroxime is a critical step for its therapeutic efficacy. wisdomgale.com The axetil moiety of the prodrug is metabolized to acetaldehyde (B116499) and acetic acid. drugbank.com This hydrolysis is essential for the absorption of the active drug. wisdomgale.com
The process begins with enzymatic hydrolysis, followed by a chemical rearrangement that is influenced by the electronic characteristics of the resulting intermediate, ultimately releasing the active cephalosporin (B10832234). scielo.br Studies have shown that the S-isomer of this compound is hydrolyzed much more rapidly by esterase enzymes in animal blood serum compared to the R-isomer. google.com This differential hydrolysis rate can impact the bioavailability of the active drug. The lipophilic nature of the prodrug enhances its absorption, and this is followed by the crucial enzymatic cleavage to yield the active cefuroxime. wisdomgale.comscielo.br
Disruption of Bacterial Cell Wall Biogenesis and Peptidoglycan Synthesis
The primary mechanism of action for cefuroxime is the disruption of bacterial cell wall synthesis. fda.gov.phpatsnap.comdroracle.ai As a member of the cephalosporin class of β-lactam antibiotics, cefuroxime targets the formation of the peptidoglycan layer, a critical component of the bacterial cell wall. wikipedia.orgmsdmanuals.comnih.gov Peptidoglycan is a massive polymer composed of glycan chains of alternating N-acetylglucosamine and N-acetylmuramic acid residues, which are cross-linked by short peptide chains. nih.govwikipedia.org This mesh-like structure, or sacculus, provides the cell with mechanical strength, maintains its shape, and prevents it from rupturing due to high internal osmotic pressure. nih.govwikipedia.orglibretexts.org
The biogenesis of peptidoglycan is a multi-stage process that begins in the bacterial cytoplasm, moves to the cytoplasmic membrane, and is completed in the periplasmic space (in Gram-negative bacteria) or outside the cell membrane (in Gram-positive bacteria). nih.govslideshare.net Cefuroxime acts by inhibiting the final and crucial steps of this synthesis pathway, specifically the cross-linking of the peptidoglycan chains. wikipedia.orgdrugbank.comoatext.com This inhibition results in the formation of a defective and weakened cell wall. libretexts.org
Table 1: Key Stages of Bacterial Peptidoglycan Biogenesis
| Stage | Location | Key Events |
|---|---|---|
| Cytoplasmic Synthesis | Cytoplasm | Synthesis of the peptidoglycan precursor, UDP-MurNAc-pentapeptide, from initial building blocks like fructose-6-phosphate. nih.govnih.gov This involves a series of enzymatic steps catalyzed by Mur enzymes (MurA-F). nih.govresearchgate.net |
| Membrane Translocation | Cytoplasmic Membrane | The UDP-MurNAc-pentapeptide precursor is attached to a lipid carrier (undecaprenyl phosphate) to form Lipid-I. nih.gov A GlcNAc moiety is then added to form Lipid-II, the final monomeric precursor. nih.govnih.gov Lipid-II is then transported across the cytoplasmic membrane. nih.gov |
| Periplasmic Polymerization | Periplasm / Exterior | Transglycosylase enzymes polymerize the monomeric units into long glycan chains. libretexts.org Transpeptidase enzymes then create peptide cross-links between adjacent glycan chains, giving the wall its rigid, three-dimensional structure. wikipedia.orglibretexts.org |
Role in Transpeptidation Inhibition
The bactericidal action of cefuroxime is primarily achieved through the inhibition of transpeptidation. medscape.commicrobenotes.com This critical final step in peptidoglycan synthesis is catalyzed by a set of bacterial enzymes known as penicillin-binding proteins (PBPs). patsnap.comwikipedia.orgnih.gov These proteins, which include transpeptidases, are the primary targets of cefuroxime. oatext.comnih.govpharmacyfreak.com
Cefuroxime's structure, specifically its β-lactam ring, is a structural analog of the D-Ala-D-Ala terminal of the peptidoglycan peptide side chains. wikipedia.orgcreative-biolabs.com This molecular mimicry allows cefuroxime to bind to the active site of PBPs. wikipedia.orgwikipedia.org The binding involves the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme complex with a serine residue in the PBP active site. wikipedia.orgrcsb.org This acylation effectively inactivates the enzyme, preventing it from performing its function of cross-linking the peptide chains. wikipedia.orgwikipedia.org The inhibition of multiple PBPs disrupts the coordination required for proper cell wall maintenance and synthesis, leading to the formation of a structurally compromised cell wall. libretexts.orgnih.gov
Research has provided detailed insights into these interactions. The primary target of cefuroxime is often PBP3, though it can also inhibit PBP1a and PBP1b. nih.gov Studies on Streptococcus suis have shown that cefuroxime binds more tightly to PBP2x in susceptible strains compared to resistant strains, with mutations in key residues like Gln569 and Tyr594 affecting binding affinity. nih.gov Similarly, crystal structures of PBP2x from Streptococcus pneumoniae in a complex with cefuroxime reveal a covalent bond with the active-site serine. rcsb.org In Listeria monocytogenes, cefuroxime forms an acylated complex with penicillin-binding protein D2 (PBPD2), demonstrating its inhibitory action. asm.org
Table 2: Cefuroxime and Penicillin-Binding Protein (PBP) Interactions
| PBP Target Example | Organism | Research Finding | Consequence of Inhibition |
|---|---|---|---|
| PBP2x | Streptococcus suis | Cefuroxime forms stable hydrogen bonds and binds tightly to PBP2x in susceptible strains; this binding is weaker in resistant strains due to mutations. nih.gov | Direct inhibition of transpeptidase activity. nih.gov |
| PBP2x | Streptococcus pneumoniae | Cefuroxime forms a covalent acyl-enzyme complex with the active-site serine residue. rcsb.org | Inactivation of the enzyme responsible for cell wall construction. rcsb.org |
| PBPD2 | Listeria monocytogenes | The R1 side chain of cefuroxime participates in specific interactions within the enzyme's active site, forming an acylated complex. asm.org | Inhibition of PBP activity, contributing to the antibiotic effect. asm.org |
| L,D-Transpeptidases (e.g., LdtMab2) | Mycobacterium abscessus | Cefuroxime can form an acyl complex with LdtMab2, one of the enzymes responsible for cell wall synthesis in this organism. asm.org | Inactivation of an essential enzyme in the peptidoglycan cross-linking pathway. asm.org |
Inducement of Osmotic Lysis
The ultimate consequence of inhibiting peptidoglycan synthesis is bacterial cell death through osmotic lysis. nih.govlibretexts.orgwikipedia.org The bacterial cell wall is essential for withstanding the high internal turgor pressure that results from the cytoplasm being hypertonic relative to the external environment. libretexts.org When cefuroxime inhibits PBP activity, the bacterium can no longer properly synthesize or repair its peptidoglycan wall. wikipedia.orgmsdmanuals.com
This leads to the formation of a structurally deficient cell wall that is unable to counteract the constant osmotic pressure. libretexts.orgcreative-biolabs.com Consequently, water flows into the cell, causing it to swell and eventually rupture, a process known as lysis. drugbank.compharmacyfreak.comwikipedia.org This bactericidal effect is particularly potent in bacteria that are actively growing and dividing, as this is when cell wall synthesis and remodeling are most active. nih.govpharmacyfreak.com
Furthermore, some evidence suggests that β-lactam antibiotics like cefuroxime may also interfere with the inhibitors of bacterial autolytic enzymes (autolysins). drugbank.compharmacyfreak.com Autolysins are enzymes that naturally break down peptidoglycan to allow for cell growth and separation. microbenotes.com By disrupting the control of these enzymes, cefuroxime may accelerate the degradation of the cell wall, further contributing to cell lysis. microbenotes.compharmacyfreak.com Studies in Lactococcus lactis have demonstrated that bacterial mutants with higher internal osmotic pressure are significantly more sensitive to cefuroxime, highlighting the direct link between compromised cell wall integrity and osmotic fragility. asm.org
Mechanistic Pharmacokinetics of Cefuroxime Axetil
Prodrug Activation and Pre-Systemic Metabolism Mechanisms
Cefuroxime (B34974) axetil is specifically designed as a prodrug to overcome the poor oral absorption of its active form, cefuroxime. nih.gov The activation of cefuroxime axetil into the pharmacologically active cefuroxime is a rapid process that occurs pre-systemically. patsnap.comrxlist.com After oral administration, this compound is absorbed from the gastrointestinal tract and is swiftly hydrolyzed by non-specific esterases present in the intestinal mucosa and the blood. patsnap.comrxlist.comyoutube.com This enzymatic action cleaves the ester bond, releasing cefuroxime into the systemic circulation. wikipedia.orgnih.gov
The hydrolysis of the prodrug is highly efficient, as intact this compound is not detected in the systemic circulation, indicating that de-esterification occurs rapidly following absorption. nih.gov The axetil moiety, a byproduct of this activation, is further metabolized into acetaldehyde (B116499) and acetic acid. youtube.comdrugbank.com The absorption and subsequent hydrolysis are significantly enhanced when the drug is taken with food, which increases the bioavailability of cefuroxime from approximately 37% in a fasting state to about 52% when taken after a meal. wikipedia.orgpatsnap.comnih.gov
This pre-systemic conversion is a critical step for the therapeutic efficacy of orally administered cefuroxime. The process ensures that the active antibiotic, cefuroxime, is available to be distributed throughout the body to target sites of infection. wikipedia.org
Membrane Transport Mechanisms (Absorption and Distribution at a Cellular Level)
The movement of this compound across biological membranes is a complex process involving both passive and potentially carrier-mediated mechanisms. These mechanisms are crucial for its absorption from the gastrointestinal tract and its distribution to various tissues.
Research into the intestinal transport of this compound has revealed a dual mechanism of absorption. Studies conducted in rats have shown that the absorption process for this compound appears to involve a carrier-mediated transport system, which follows Michaelis-Menten kinetics, particularly in the proximal segment of the small intestine. researchgate.netcapes.gov.br In the more distal parts of the small intestine, the mechanism appears to shift towards passive diffusion. researchgate.netcapes.gov.br
Conversely, studies utilizing the human intestinal Caco-2 cell line have suggested that this compound enters these cells primarily through simple diffusion. nih.gov In these in vitro models, the uptake of this compound was not dependent on energy and was not inhibited by dipeptides, which contrasts with other β-lactam antibiotics like loracarbef (B1675092) and cefixime (B193813) that utilize a proton-dependent dipeptide transporter. nih.gov
The table below summarizes findings from a study in rats investigating the absorption kinetics of this compound.
| Parameter | Value |
| Vm (maximum velocity) | 0.613 (±0.440) µM/min |
| Km (Michaelis constant) | 31.49 (±28.31) µM |
| ka (first-order absorption rate constant) | 0.011 (±0.003) min⁻¹ |
| Data from in situ studies in the proximal intestinal segment of rats. capes.gov.br |
It has been suggested that this compound may share an intestinal carrier with other antibiotics like cefadroxil. researchgate.netcapes.gov.br The transport of this compound can be significantly reduced in the presence of enzymatic inhibitors such as sodium azide, further supporting the involvement of a specialized, energy-dependent transport mechanism in its absorption. researchgate.netnih.gov
Studies in Escherichia coli have shown that efflux contributes to cefuroxime resistance. researchgate.net The presence of an efflux pump inhibitor, MC-207,110, was found to decrease the minimum inhibitory concentrations (MICs) of cefuroxime in organic solvent-tolerant strains of E. coli, which suggests that an efflux mechanism is actively removing the antibiotic from the bacterial cells. oatext.comresearchgate.net While this demonstrates an interaction between cefuroxime and bacterial efflux pumps, the direct interaction of this compound with clinically relevant human efflux pumps such as P-glycoprotein (P-gp) or Multidrug Resistance-Associated Proteins (MRPs) is not as well-documented in the provided research. However, the general principle of efflux-mediated transport is a recognized factor in drug disposition and can influence the effectiveness of antimicrobial agents. oup.com
Passive Diffusion and Carrier-Mediated Uptake
Biotransformation Pathways and Metabolite Identification (Excluding Human Clinical Data)
The metabolic profile of this compound is primarily characterized by its conversion to the active drug, cefuroxime. youtube.comdrugbank.com Following the hydrolysis of the ester linkage by esterases in the gut mucosa and blood, the parent compound, cefuroxime, is released. patsnap.comyoutube.com
A key aspect of cefuroxime's pharmacokinetics is that it is not metabolized further in the body. wikipedia.orgrwandafda.gov.rwgskstatic.com It is excreted from the body as an unchanged drug. wikipedia.orgnih.gov The axetil moiety, which facilitates the oral absorption of the prodrug, is metabolized into acetaldehyde and acetic acid. youtube.comdrugbank.com
Research has indicated that cefuroxime demonstrates almost complete metabolic stability within the body. fao.org A minor metabolite, identified as Δ2-cefuroxime, has been observed in urine, which is a hydrolysis product of this compound. fao.org Studies in various animal models, including rats and dogs, have shown that the metabolic pathways for cefuroxime are consistent and primarily involve its excretion in an unaltered form. fao.org
The biotransformation process is therefore centered on the activation of the prodrug rather than the detoxification or modification of the active compound.
Excretion Mechanisms: Glomerular Filtration and Tubular Secretion
The elimination of the active compound, cefuroxime, from the body is predominantly a renal process. nih.govrwandafda.gov.rw Cefuroxime is excreted unchanged in the urine through a combination of two primary renal mechanisms: glomerular filtration and tubular secretion. rwandafda.gov.rwgskstatic.comcth.org.twgskstatic.com This dual pathway of renal clearance results in high concentrations of the active drug in the urine. cth.org.tw
The serum half-life of cefuroxime is approximately 1 to 1.5 hours in individuals with normal renal function. patsnap.comrwandafda.gov.rwgskstatic.com The efficiency of renal excretion means that about 50% of an administered dose can be recovered in the urine within 12 hours. nih.govyoutube.com
The involvement of tubular secretion in the excretion of cefuroxime is highlighted by the fact that co-administration of probenecid, an inhibitor of renal tubular secretion, can significantly increase the peak serum concentration, the area under the serum concentration-time curve (AUC), and the elimination half-life of cefuroxime. rwandafda.gov.rwgskstatic.comgskstatic.com
The table below provides a summary of the excretion mechanisms for cefuroxime.
| Excretion Mechanism | Details |
| Primary Route | Renal nih.govrwandafda.gov.rw |
| Mechanisms | Glomerular Filtration and Tubular Secretion rwandafda.gov.rwgskstatic.comcth.org.twgskstatic.com |
| Form Excreted | Unchanged Cefuroxime wikipedia.orgnih.gov |
| Effect of Probenecid | Increases serum concentration and half-life of cefuroxime rwandafda.gov.rwgskstatic.comgskstatic.com |
Molecular Mechanisms of Bacterial Resistance to Cefuroxime Axetil
Beta-Lactamase-Mediated Hydrolysis and Inactivation
The production of β-lactamase enzymes is a primary defense mechanism bacteria employ against β-lactam antibiotics like cefuroxime (B34974). nih.gov These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. nih.govresearchgate.net
Kinetic and Structural Studies of Specific Beta-Lactamases
β-Lactamases are a diverse group of enzymes, and their effectiveness against cefuroxime varies. nih.gov Kinetic studies provide insights into the efficiency of these enzymes. For instance, resistance to cefuroxime is often observed in bacterial strains that express high levels of class I or class IV β-lactamases. nih.gov
Structural analyses, such as X-ray crystallography, have been instrumental in understanding how these enzymes interact with cephalosporins. For example, the crystal structures of New Delhi metallo-β-lactamase (NDM-1) in complex with cefuroxime have been determined, revealing the capture of cephalosporoate intermediates during hydrolysis. pdbj.org These studies provide a detailed view of the molecular interactions within the active site that lead to the inactivation of cefuroxime.
Understanding the structural and kinetic properties of various β-lactamases is crucial for developing strategies to overcome resistance. For example, some β-lactamase inhibitors have been developed to be used in combination with β-lactam antibiotics. frontiersin.org
Stability of Cefuroxime Axetil to Beta-Lactamase Action
Cefuroxime was designed to have a higher stability against hydrolysis by many common β-lactamases due to its methoxy-imino side chain. nih.govresearchgate.net This structural feature provides a degree of protection against enzymes like TEM-1, TEM-2, OXA-1, OXA-2, and SHV-1. researchgate.net Consequently, many bacterial species that produce these common β-lactamases, such as Haemophilus influenzae, Moraxella catarrhalis, staphylococci, and most Enterobacteriaceae, may remain susceptible to cefuroxime. nih.govresearchgate.net
However, its stability is not absolute. More evolved or over-expressed β-lactamases, including extended-spectrum β-lactamases (ESBLs), carbapenemases, and over-expressed cephalosporinases, can effectively hydrolyze cefuroxime. nih.gov
| β-Lactam Antibiotic | Relative Hydrolysis Rate (%) |
|---|---|
| Cephaloridine | 100 |
| Cefuroxime | Data Not Specified in Source |
Alterations in Penicillin-Binding Proteins (PBPs)
Another significant mechanism of resistance to cefuroxime involves alterations in its target site, the penicillin-binding proteins (PBPs). nih.govdoi.org PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. uni-lj.si By binding to these proteins, β-lactam antibiotics inhibit cell wall synthesis, leading to bacterial cell death. droracle.ai
Genetic Basis and Molecular Manifestations of PBP Modifications
Mutations in the genes encoding PBPs can lead to structural changes in these proteins, reducing their affinity for β-lactam antibiotics. doi.orgetflin.com In Streptococcus pneumoniae, resistance to β-lactams is often associated with mosaic genes, where segments of PBP genes are replaced with DNA from other related streptococcal species. oup.com This results in altered PBPs with decreased affinity for the antibiotics. nih.gov
Specific mutations in PBP genes have been linked to cefuroxime resistance. For example, in non-β-lactamase-producing Haemophilus influenzae, a key mutation, S357N, in the ftsI gene product (PBP3) has been shown to confer cefuroxime resistance. oup.com In S. pneumoniae, a high level of resistance often involves a combination of alterations in PBP1a, PBP2b, and PBP2x. etflin.com
Impact of PBP Alterations on Binding Affinity
Alterations in PBPs directly impact their ability to bind cefuroxime, thereby reducing the drug's efficacy. Studies on clinical isolates of S. pneumoniae have demonstrated that amino acid alterations in or near the conserved active sites of PBPs 1a, 2b, and 2x correlate with changes in the binding affinities of various β-lactam antibiotics, including cefuroxime. asm.org
For instance, in penicillin-intermediate and penicillin-resistant strains of S. pneumoniae, cefuroxime showed a decreased affinity for PBP1a and PBP2x. asm.orgnih.gov Molecular dynamics simulations of the interaction between cefuroxime and PBP2x from drug-sensitive and drug-resistant strains of Streptococcus suis revealed that the drug binds much more tightly to the PBP from the sensitive strain. plos.org This difference in binding affinity was attributed to specific amino acid mutations that altered the number and stability of hydrogen bonds formed between the drug and the protein. plos.org
| PBP | Penicillin Susceptibility Status | Change in Cefuroxime Affinity |
|---|---|---|
| PBP1a | Intermediate and Resistant | Decreased |
| PBP2x | Intermediate and Resistant | Decreased |
| PBP2b | Intermediate and Resistant | No Change |
Efflux Pump Overexpression and Function in Resistance
Efflux pumps are transport proteins embedded in the bacterial cell membrane that actively extrude a wide range of substrates, including antibiotics, from the cell. researchgate.netmdpi.comnih.gov The overexpression of these pumps can lead to multidrug resistance by reducing the intracellular concentration of antibiotics to sub-therapeutic levels. mdpi.comasm.org
In Gram-negative bacteria, tripartite efflux pumps, such as the AcrAB-TolC system in Escherichia coli, are particularly effective as they span both the inner and outer membranes, expelling drugs directly into the external environment. researchgate.netasm.org
Research has shown that efflux mechanisms contribute to cefuroxime resistance in clinical isolates of E. coli and Klebsiella pneumoniae. researchgate.netasm.orgoup.comtandfonline.com In some E. coli strains, tolerance to organic solvents, a phenotypic marker for efflux pump activity, was associated with higher minimum inhibitory concentrations (MICs) of cefuroxime. researchgate.netoatext.com The addition of an efflux pump inhibitor partially restored susceptibility to cefuroxime in these strains. researchgate.net
The expression of efflux pumps can be increased by mutations in regulatory genes. researchgate.net For example, mutations in the acrR gene, a local repressor, can lead to the overexpression of the AcrAB efflux pump. researchgate.net Global regulatory proteins like RamA, MarA, and SoxS are also involved in controlling the expression of multidrug resistance efflux pumps. researchgate.net The interplay between efflux pump activity, reduced membrane permeability, and β-lactamase production can result in high levels of cefuroxime resistance. researchgate.netasm.org
Characterization of Efflux Pump Systems Relevant to this compound
Efflux pumps are transport proteins located in the bacterial cytoplasmic membrane that actively extrude a wide range of substrates, including antibiotics, from the cell. nih.gov This mechanism prevents the antibiotic from reaching its intracellular target, thereby conferring resistance. In Gram-negative bacteria, these pumps are often part of a tripartite system that spans the inner membrane, the periplasm, and the outer membrane, effectively removing the drug from the cell. researchgate.netnih.gov Several families of efflux pumps have been identified, with the Resistance-Nodulation-Division (RND) family being particularly significant in the context of clinical resistance to multiple drugs, including cefuroxime. nih.govoup.comnih.gov
Research has specifically implicated certain efflux pumps in conferring resistance to cefuroxime. In Escherichia coli, the AcrAB-TolC system is a well-characterized RND-type efflux pump that contributes to intrinsic and acquired resistance to a broad spectrum of antibiotics. tandfonline.com Studies have demonstrated that the overexpression of the AcrAB-TolC pump is associated with reduced susceptibility to cefuroxime. oup.comoatext.com The contribution of efflux to cefuroxime resistance in E. coli is supported by findings where the use of an efflux pump inhibitor, MC-207,110, led to a discernible decrease in the minimum inhibitory concentration (MIC) of cefuroxime for resistant strains. oatext.comnih.gov Specifically, in cyclohexane-tolerant strains, which exhibit pronounced efflux activity, the inhibitor caused a two-fold decrease in cefuroxime MICs. nih.gov
Another efflux pump in E. coli, the MdtABC system, which also belongs to the RND family, has been shown to confer low-level resistance to cefuroxime when overexpressed. mdpi.com While the primary resistance mechanisms to β-lactams like cefuroxime have historically been attributed to β-lactamase hydrolysis and alterations in penicillin-binding proteins (PBPs), the role of efflux pumps is now recognized as a significant contributing factor, particularly in multidrug-resistant (MDR) phenotypes. oup.comrxlist.commedicines.org.uk
Table 1: Efflux Pump Systems Implicated in this compound Resistance
| Efflux Pump System | Bacterium | Pump Family | Role in Cefuroxime Resistance | Supporting Evidence |
|---|---|---|---|---|
| AcrAB-TolC | Escherichia coli, Klebsiella pneumoniae | RND | Contributes to intrinsic and acquired resistance; overexpression leads to reduced susceptibility. oup.comtandfonline.comoatext.com | Decreased MIC in the presence of efflux pump inhibitor MC-207,110. oatext.comnih.gov Increased transcription of the acrA gene in resistant strains. oatext.com |
| MdtABC | Escherichia coli | RND | Overexpression confers low-level resistance. mdpi.com | BaeR response regulator overexpression leads to MdtABC expression and resistance to several cephalosporins, including cefuroxime. mdpi.com |
Molecular Basis of Efflux-Mediated Resistance
The molecular basis of efflux-mediated resistance to cefuroxime is primarily rooted in the increased expression of the genes encoding the efflux pump components. frontiersin.org This overexpression is often the result of mutations in regulatory genes that control the transcription of the pump operons. tandfonline.com In Gram-negative bacteria, the expression of RND-type efflux pumps like AcrAB-TolC is tightly controlled by a complex network of local and global regulatory proteins. researchgate.netnih.gov
Local repressors, such as AcrR for the acrAB operon, typically bind to the operator region of the pump genes, preventing their transcription. Mutations in these repressor genes can lead to derepression and consequently, constitutive overexpression of the efflux pump. researchgate.net
Global regulatory proteins, such as MarA, SoxS, and RamA, are also key players in the development of multidrug resistance. oatext.com These transcriptional activators can be induced by various environmental stressors, including exposure to antibiotics, and can upregulate the expression of multiple efflux pumps and also influence porin expression. researchgate.netoatext.com For instance, the multidrug-resistant phenotype in Klebsiella pneumoniae has been associated with an increased transcription rate of the acrA and ramA genes. oatext.com The energy required for the active transport of antibiotics out of the cell is typically derived from the proton-motive force, where the pump functions as a drug/proton antiporter. researchgate.netnih.gov
Reduced Outer Membrane Permeability in Gram-Negative Bacteria
The outer membrane of Gram-negative bacteria presents a formidable barrier to the entry of many antibiotics. frontiersin.orgnih.govresearchgate.net Hydrophilic drugs like cefuroxime must traverse this membrane to reach their target, the penicillin-binding proteins (PBPs), located in the periplasm. medicines.org.uknih.gov This passage is primarily facilitated by water-filled channel proteins known as porins. mdpi.comnih.gov
A significant mechanism of resistance to cefuroxime in Gram-negative bacteria is the reduction of the outer membrane's permeability, achieved by either the loss or the modification of these porin channels. medicines.org.ukmdpi.com The most studied general porins in Enterobacteriaceae are OmpF and OmpC. nih.govfrontiersin.org A decrease in the expression of genes encoding these porins, or mutations that lead to narrower, less permissive channels, can severely restrict the influx of cefuroxime, leading to increased resistance. nih.govfrontiersin.org
In Klebsiella pneumoniae, the major porins are OmpK35 and OmpK36 (homologs of OmpF and OmpC, respectively). asm.org Studies have shown that the loss of OmpK35 and/or OmpK36 is a common finding in clinical isolates resistant to cephalosporins. asm.org For example, the deletion of the ompK36 gene in K. pneumoniae can shift the susceptibility to certain cephalosporins from susceptible to resistant. asm.org The combination of reduced permeability due to porin loss and the action of efflux pumps can have a synergistic effect, leading to high levels of resistance. nih.gov Similarly, in E. coli, a decrease in the transcription rate of ompF is a known mechanism contributing to cefuroxime resistance. oatext.comnih.gov
Table 2: Outer Membrane Porins and Their Role in Cefuroxime Resistance
| Porin | Bacterium | Function | Impact of Loss/Modification on Cefuroxime Resistance |
|---|---|---|---|
| OmpF / OmpK35 | Escherichia coli, Klebsiella pneumoniae | General diffusion channel for hydrophilic molecules. nih.govasm.org | Decreased expression or loss restricts cefuroxime influx, increasing resistance. oatext.comasm.org |
| OmpC / OmpK36 | Escherichia coli, Klebsiella pneumoniae | General diffusion channel, expression often favored in high osmolarity conditions. nih.govasm.org | Loss or modification contributes to reduced permeability and increased resistance. asm.orgnih.gov |
Biofilm Formation and Associated Resistance Mechanisms
Biofilms are structured communities of bacterial cells enclosed in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to biotic or abiotic surfaces. liabjournal.comucl.ac.uk Bacteria within a biofilm exhibit a dramatically increased resistance to antimicrobial agents, with MICs reported to be 10 to 1,000 times higher than for their planktonic (free-floating) counterparts. asm.org This enhanced resistance is multifactorial and poses a significant challenge in treating infections. mdpi.comnih.gov
Several mechanisms contribute to the high resistance of biofilms to antibiotics like cefuroxime:
Reduced Antibiotic Penetration : The dense EPS matrix, composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA), acts as a physical barrier, slowing the diffusion of antibiotics into the deeper layers of the biofilm. frontiersin.orgasm.orgnih.gov This prevents the drug from reaching all the bacterial cells at a sufficient concentration.
Altered Microenvironment : Within the biofilm, gradients of nutrients and oxygen exist. asm.org Bacteria in the deeper, often anaerobic and nutrient-limited layers, have a much slower growth rate and reduced metabolic activity. mdpi.com Since β-lactam antibiotics like cefuroxime are most effective against actively dividing cells, these slow-growing or dormant "persister" cells are less susceptible. frontiersin.org
Increased Expression of Resistance Genes : The biofilm environment can trigger adaptive stress responses in bacteria, leading to the upregulation of resistance mechanisms. mdpi.com This includes the increased expression of efflux pumps, which actively expel any antibiotic that manages to penetrate the EPS matrix. nih.govfrontiersin.orgbrieflands.com
Horizontal Gene Transfer : The close proximity of cells within a biofilm facilitates the exchange of genetic material, such as plasmids and transposons carrying resistance genes, accelerating the spread of resistance throughout the bacterial community. frontiersin.org
Studies have shown a high frequency of resistance to cefuroxime among biofilm-forming clinical isolates of Klebsiella spp. scielo.br The formation of a biofilm is recognized as a key virulence factor that contributes to the persistence of infections and the emergence of multidrug-resistant strains. ucl.ac.ukresearchgate.net
Table 3: Biofilm-Associated Mechanisms of Resistance to this compound
| Mechanism | Description |
|---|---|
| EPS Matrix Barrier | The extracellular polymeric substance physically obstructs and chemically interacts with cefuroxime, limiting its penetration into the biofilm. asm.orgnih.gov |
| Persister Cells | A subpopulation of dormant, metabolically inactive cells within the biofilm are not susceptible to cell-wall active agents like cefuroxime. frontiersin.org |
| Upregulated Efflux Pumps | Bacteria within the biofilm increase the expression of efflux pumps (e.g., AcrAB-TolC) to actively remove cefuroxime from the cells. frontiersin.orgbrieflands.com |
| Altered Chemical Microenvironment | Gradients in pH, oxygen, and nutrients create zones of slow growth, reducing the efficacy of antibiotics that target cell division. asm.orgmdpi.com |
| Facilitated Gene Transfer | The high cell density promotes the transfer of resistance-conferring plasmids and other mobile genetic elements between bacteria. frontiersin.org |
Advanced Analytical Methodologies for Cefuroxime Axetil Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are the cornerstone for the separation and quantification of cefuroxime (B34974) axetil in pharmaceutical formulations and biological samples. These techniques exploit the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC, RP-HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and its variants, Reversed-Phase HPLC (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the most widely used techniques for the analysis of cefuroxime axetil. medcraveonline.comresearchgate.netnih.gov These methods offer high resolution, sensitivity, and accuracy.
Key Research Findings:
Method Development and Validation: Numerous RP-HPLC methods have been developed and validated for the estimation of this compound in tablets and human plasma. medcraveonline.comajpsonline.comajpsonline.comresearchgate.net These methods are typically validated according to International Conference on Harmonisation (ICH) guidelines, ensuring their specificity, linearity, accuracy, precision, and robustness. biomedgrid.comneliti.com
Mobile Phase Composition: The mobile phase composition is a critical parameter in achieving optimal separation. A common mobile phase for this compound analysis consists of a mixture of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). medcraveonline.comnih.govneliti.comijpda.orgdergipark.org.tr For instance, a mobile phase of 0.02M potassium dihydrogen phosphate, methanol, and acetonitrile in a 60:35:5 (v/v/v) ratio has been successfully used. medcraveonline.com Another study utilized a mobile phase of 0.1% acetic acid in water and acetonitrile (30:70, v/v). dergipark.org.tr
Stationary Phase: C18 columns are the most frequently employed stationary phases for the RP-HPLC analysis of this compound, providing excellent separation of the diastereomers and related impurities. ajpsonline.comajpsonline.combiomedgrid.comneliti.comdergipark.org.tr C8 columns have also been utilized effectively. medcraveonline.comresearchgate.net
Detection: Ultraviolet (UV) detection is the most common mode of detection, with wavelengths typically set between 262 nm and 281 nm. medcraveonline.comajpsonline.combiomedgrid.comdergipark.org.tr
UPLC for Faster Analysis: UPLC methods, utilizing smaller particle size columns (e.g., 1.7 µm), have been developed for the rapid and quantitative assessment of cefuroxime (the active metabolite of this compound) in pharmaceutical formulations and spiked plasma, significantly reducing analysis time. asianpubs.orgresearchgate.net
Interactive Table: HPLC Methods for this compound Analysis
| Technique | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Application | Reference |
| RP-HPLC | C8 (15cm x 0.46cm, 5µm) | 0.02M KH2PO4:Methanol:Acetonitrile (60:35:5 v/v) | 1 | 278 | Tablets | medcraveonline.com |
| RP-HPLC | C18 (125mm × 4.6mm, 5.0μm) | Triethylamine:Methanol:Acetonitrile:Water (0.1:5:25:69.9 v/v/v/v) | 1.5 | 262 | Tablets, Dry Syrup | biomedgrid.com |
| RP-HPLC | C18 (250 × 4.6 mm, 5 µm) | Potassium dihydrogenortho phosphate:Methanol (60:40% v/v) | 1 | 276 | Spiked Human Plasma | ajpsonline.comajpsonline.com |
| RP-HPLC | C18 (250mm x 4.6 mm) | Potassium phosphate (pH 5.0):Acetonitrile (60:40v/v) | 1 | 240 | Pharmaceutical Dosage Form | neliti.comijpda.org |
| HPLC | C18 | 0.1% Acetic acid:Acetonitrile (30:70 v/v) | 1 | 280 | Tablets | dergipark.org.tr |
| UPLC-MS/MS | BEH C18 (100 mm × 2.1 mm, 1.7 µm) | 1-octane sulfonic acid sodium salt (5.78 × 10-4 M):Acetonitrile (50:50, v/v) | 0.5 | MS/MS | Pharmaceutical Formulations, Spiked Plasma | asianpubs.orgresearchgate.net |
High-Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) offers a simpler, faster, and more cost-effective alternative to HPLC for the quantification of this compound. researchgate.netijpsonline.com This technique involves spotting the sample on a pre-coated silica (B1680970) gel plate, which is then developed in a chamber containing a suitable mobile phase.
Key Research Findings:
Stationary and Mobile Phases: HPTLC methods for this compound typically use pre-coated silica gel 60 F254 plates as the stationary phase. researchgate.netijpsonline.comoup.comnih.govijpronline.com Various mobile phase compositions have been reported, including chloroform:methanol:toluene (4:2:2 v/v/v) and toluene-n-butanol-triethylamine (8.5:2:0.5, v/v/v). researchgate.netijpsonline.comoup.comnih.gov
Detection and Quantification: Densitometric scanning is used for the quantitative determination of the separated spots, with detection wavelengths usually in the range of 225 nm to 290 nm. researchgate.netoup.comnih.gov
Validation: HPTLC methods for this compound have been validated for linearity, accuracy, precision, and specificity, demonstrating their suitability for routine analysis of pharmaceutical formulations. researchgate.netijpsonline.comoup.comnih.govijpronline.com The linearity is often observed in the range of 100 to 800 ng/spot. researchgate.netijpsonline.comoup.comijpronline.com
Interactive Table: HPTLC Methods for this compound Analysis
| Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Linearity Range (ng/spot) | Application | Reference |
| Silica gel 60F254 | Chloroform:Methanol:Toluene (4:2:2 v/v) | 290 | 300 - 800 | Dosage Form | researchgate.netijpsonline.comresearchgate.net |
| Silica gel 60 F254 | Toluene-n-butanol-triethylamine (8.5:2:0.5, v/v/v) | 285 | 100 - 500 | Combined Tablet Dosage Form | oup.comnih.govresearchgate.net |
| Silica gel 60 GF254 | Chloroform:Methanol:Toluene (7:4:3 v/v/v) | 289 | 300 - 800 | Dosage Forms | ijpronline.com |
| Silica gel 60 F254 | Chloroform-methanol-toluene (4:3:3 v/v) | 225 | 500-2500 | Combined Tablet Dosage Form | akjournals.com |
Spectroscopic Techniques for Structural Elucidation and Characterization
Spectroscopic techniques are indispensable for confirming the identity of this compound and for characterizing its metabolites and degradation products. These methods provide detailed information about the molecular structure and functional groups present in the compound.
Mass Spectrometry (MS, LC-MS/MS) for Metabolite and Degradant Identification
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for identifying and quantifying this compound, its metabolites, and degradation products. thieme-connect.comnih.govresearchgate.netnih.gov This technique provides information about the molecular weight and fragmentation pattern of the analyte.
Key Research Findings:
Metabolite and Degradant Identification: LC-MS/MS has been instrumental in the qualitative analysis of related substances and degradation products of this compound. researchgate.netx-mol.netresearchgate.net By analyzing the full-scan MS and MS² spectra, researchers have been able to postulate the structures of numerous related substances. researchgate.net
Bioanalytical Applications: LC-MS/MS methods have been developed for the quantification of this compound in biological matrices like plasma, which is crucial for pharmacokinetic studies. thieme-connect.comnih.gov These methods often employ negative ion electrospray ionization and multiple reaction monitoring (MRM) for high sensitivity and selectivity. thieme-connect.comnih.gov
Impurity Characterization: Mass spectrometry is used to characterize process-related impurities in the active pharmaceutical ingredient, such as the anti-isomer of cefuroximic acid. iajps.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of this compound and its related compounds. nih.gov ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
Key Research Findings:
Structural Confirmation: ¹H and ¹³C NMR spectra are used to confirm the structure and purity of synthesized this compound derivatives and impurities. nih.goviajps.comderpharmachemica.com
Isomer Identification: NMR spectroscopy is crucial for the identification and characterization of E and Z isomers of cephalosporins, including this compound. The chemical shifts of specific protons, such as the furan (B31954) hydrogen at the C-2 position, can be used to differentiate between the isomers.
Impurity Analysis: The complete characterization data for cefuroxime impurity standards often includes ¹H NMR and ¹³C NMR spectra. daicelpharmastandards.com
Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in the this compound molecule and can be used to study its solid-state properties. nih.govnih.govnih.govresearchgate.netpopline.org
Key Research Findings:
Functional Group Identification: FTIR spectra of this compound show characteristic absorption bands for its various functional groups, such as the N-H amide, C=O in the β-lactam ring, and C=N groups. derpharmachemica.comiajps.compharmascholars.comscielo.br These spectra are used to confirm the identity of the drug and to detect any potential interactions with excipients in pharmaceutical formulations. iajps.compharmascholars.comscielo.brnih.gov
Polymorph Characterization: Both FTIR and Raman spectroscopy can be used to identify and differentiate between the crystalline and amorphous forms of this compound. nih.govnih.govresearchgate.netpopline.orgresearchgate.netresearchgate.net The differences in the vibrational spectra of the polymorphs can be correlated with their physical properties.
Degradation Studies: Raman spectroscopy has been employed to study the degradation of this compound in the presence of various pharmaceutical excipients under different environmental conditions. researchgate.net
Interactive Table: Spectroscopic Characterization of this compound
| Technique | Key Findings | Application | Reference |
| LC-MS/MS | Identification and quantification of metabolites and degradation products. | Bioanalysis, Impurity Profiling | thieme-connect.comresearchgate.netnih.govx-mol.netresearchgate.net |
| NMR | Definitive structural elucidation, isomer identification. | Structural Confirmation, Impurity Analysis | nih.goviajps.comderpharmachemica.com |
| FTIR | Functional group identification, detection of drug-excipient interactions. | Quality Control, Formulation Studies | derpharmachemica.comiajps.compharmascholars.comscielo.brnih.gov |
| Raman | Differentiation of crystalline and amorphous forms, degradation studies. | Solid-State Characterization, Stability Studies | nih.govnih.govpopline.orgresearchgate.netresearchgate.net |
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative determination of this compound in bulk and pharmaceutical dosage forms due to its simplicity, cost-effectiveness, and rapidity. banglajol.infobanglajol.infoijddr.in The method is based on the principle that this compound exhibits significant absorbance in the UV region, allowing for its quantification.
The absorption maximum (λmax) of this compound can vary depending on the solvent used. For instance, in methanol, the λmax is observed at 278 nm. banglajol.infobanglajol.info In 0.1 N hydrochloric acid (HCl), the λmax is found at 281 nm, while in 0.1 N sodium hydroxide (B78521) (NaOH), a simple UV spectrum can be obtained and derivatized to the first order, with a maxima at 266 nm and a minima at 300 nm. researchgate.netsphinxsai.com
The linearity of the method has been established in various concentration ranges. In methanol, Beer's law is obeyed in the range of 0.80-3.60 µg/mL. banglajol.infobanglajol.info For determinations in 0.1 N HCl, the linearity range is typically 2 to 30 µg/mL. researchgate.netsphinxsai.com First derivative spectrophotometry in 0.1 N NaOH shows a linearity range of 4 to 30 µg/mL. researchgate.netsphinxsai.com The correlation coefficients in these studies are often high, such as 0.995 and 0.998, indicating a strong linear relationship. banglajol.inforesearchgate.net
Recovery studies have demonstrated the accuracy of UV-Vis spectrophotometric methods, with recovery values typically ranging from 99.85% to 100.05%. banglajol.infobanglajol.info The precision of the method is also well-established, with low relative standard deviation (RSD) values for both intra-day (0.96-1.51%) and inter-day (1.45-1.92%) precision. banglajol.infobanglajol.info
Some methods involve the formation of a colored complex to shift the absorbance to the visible region. For example, a method using 1-nitroso-2-napthol and sodium hydroxide results in a yellow-orange complex with an absorbance maximum at 424 nm. nih.gov Another approach involves the formation of an ion-pair complex with bromothymol blue in chloroform. scispace.com
Interactive Data Table: UV-Vis Spectrophotometric Methods for this compound Analysis
| Method | Solvent/Reagent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r) | Reference |
| Simple UV | Methanol | 278 | 0.80-3.60 | 0.995 | banglajol.infobanglajol.info |
| Simple UV | 0.1 N HCl | 281 | 2-30 | 0.998 | ijddr.inresearchgate.netsphinxsai.com |
| First Derivative | 0.1 N NaOH | 266 (max), 300 (min) | 4-30 | - | researchgate.netsphinxsai.com |
| Colorimetry | 1-nitroso-2-napthol, NaOH | 424 | 10-50 | - | nih.gov |
| Ion-pair Complex | Bromothymol blue | - | 1.021–25.524 | - | scispace.com |
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer sensitive and selective alternatives for the determination of this compound. These techniques are based on the electrochemical oxidation or reduction of the this compound molecule at an electrode surface.
Voltammetric and Potentiometric Approaches
Voltammetric methods, particularly differential pulse voltammetry (DPV) and square wave voltammetry (SWV), have been successfully applied for this compound analysis. scispace.comresearchgate.net The electrochemical behavior of this compound is pH-dependent. scispace.comresearchgate.net In acidic medium (pH 4), two reduction peaks are typically observed in cyclic voltammograms, one between -0.40 V and -0.76 V and another at more negative potentials between -0.90 V and -1.10 V, using a hanging mercury drop electrode (HMDE). scispace.com The reduction process in acidic solution is generally diffusion-controlled. scispace.comresearchgate.net A DPV method has been developed and validated for the determination of this compound at pH 3.5. researchgate.net
Square wave voltammetry (SWV) has been utilized for the determination of this compound using both a hanging mercury drop electrode (HMDE) and a graphene oxide modified glassy carbon electrode. researchgate.net At the HMDE in a phosphate-borate buffer of pH 7.0, a well-defined reduction peak is observed at -1.06 V. researchgate.net
Potentiometric sensors have also been developed for Cefuroxime determination. These sensors can provide rapid detection without extensive sample preparation. researchgate.net
Modified Electrode Technologies in this compound Sensing
The use of modified electrodes can significantly enhance the sensitivity and selectivity of electrochemical methods for this compound detection. A graphene oxide (GO) modified glassy carbon electrode (GCE) has been used for the square wave voltammetric determination of this compound. researchgate.net In a Britton-Robinson buffer at pH 2.0, this modified electrode yields a well-defined oxidation peak at 1.30 V. researchgate.net The GO modification provides a larger surface area and improved electron transfer kinetics.
Another approach involves the use of solid-contact potentiometric sensors modified with materials like polyaniline and copper oxide nanoparticles. researchgate.net In these sensors, tetradecylammonium with a silver(I)-cefuroxime complex can be used as the active membrane component. researchgate.net These modifiers help to stabilize the electrode potential and act as electron transfer mediators, improving the sensor's electroanalytical characteristics. researchgate.net Modified sensors have shown a wider linear range (1 × 10⁻⁴ – 1 × 10⁻¹ M), lower detection limits (6.3 × 10⁻⁵ M), reduced potential drift (4–6 mV/day), and a longer service life (2 months) compared to their unmodified counterparts. researchgate.net
Interactive Data Table: Electrochemical Methods for this compound Detection
| Technique | Electrode | pH | Potential (V) | Linearity Range (µg/mL) | LOD (µg/mL) | Reference |
| DPV | HMDE | 3.5 | - | - | - | researchgate.net |
| SWV | HMDE | 7.0 | -1.06 | 0.26–15 | 0.09 | researchgate.net |
| SWV | GO-GCE | 2.0 | 1.30 | 8.20–45 | 2.70 | researchgate.net |
| Potentiometry | Modified Solid-Contact | - | - | 1 × 10⁻⁴ – 1 × 10⁻¹ M | 6.3 × 10⁻⁵ M | researchgate.net |
Stability-Indicating Method Development and Degradation Pathway Analysis
Stability-indicating methods are crucial for determining the intrinsic stability of a drug substance and for identifying potential degradation products. These methods are developed by subjecting the drug to various stress conditions as per ICH guidelines.
Hydrolytic Degradation Studies
This compound is known to be susceptible to hydrolysis, particularly under alkaline conditions. iajpr.comwisdomlib.org The presence of a cepham (B1241629) ring in its structure makes it prone to hydrolytic cleavage. iajpr.com
Studies have shown that extensive degradation occurs in the presence of 0.1N NaOH. iajpr.comwisdomlib.org In one study, after 90 minutes of exposure to 0.1N NaOH, the remaining assay of this compound was found to be 64.3% for the bulk drug and 81.9% for the tablet formulation. iajpr.com Complete degradation was observed by the third day. iajpr.comwisdomlib.org Another study reported that under aqueous conditions (0.5 mol L−1 NaOH at 298 K for 0.5 min), this compound hydrolyzes to its acidic form, cefuroxime. researchgate.net Both diastereoisomers of this compound degrade at a similar rate under these conditions. researchgate.net
Degradation also occurs under acidic conditions (0.1N HCl), with one study reporting 70.94% degradation after 90 minutes and complete degradation by the third day. wisdomlib.org
Oxidative, Thermal, and Photolytic Degradation Pathways
This compound also undergoes degradation under oxidative, thermal, and photolytic stress.
Oxidative Degradation: Forced degradation studies using 30% hydrogen peroxide (H₂O₂) have shown that this compound is unstable under oxidative conditions. researchgate.net After 90 minutes of exposure, the assay value of the standard and sample were found to be 63.1% and 76.8%, respectively. researchgate.net By the first day, these values dropped to 56.1% and 60.6%, with complete degradation observed from the third day onwards. researchgate.net
Thermal Degradation: this compound shows relative stability under thermal stress compared to hydrolytic and oxidative conditions. wisdomlib.org When subjected to thermal degradation at 50°C, only minimal degradation was observed, with 75.33% of the drug remaining after five days. wisdomlib.org Another study involving heating at 80°C for 5 hours also indicated thermal degradation. neliti.com The stability of reconstituted this compound suspension is also temperature-dependent, with greater stability observed at refrigerated temperatures (2-8°C) compared to room temperature. researchgate.netnih.gov At an increased temperature with RH=0%, the degradation of this compound diastereoisomers follows a reversible first-order reaction. nih.gov
Interactive Data Table: Summary of this compound Degradation Studies
| Stress Condition | Reagent/Condition | Observation | Reference |
| Hydrolytic (Alkaline) | 0.1N NaOH | Extensive degradation; complete by day 3. | iajpr.comwisdomlib.org |
| Hydrolytic (Acidic) | 0.1N HCl | Significant degradation; complete by day 3. | wisdomlib.org |
| Oxidative | 30% H₂O₂ | Unstable; complete degradation by day 3. | researchgate.net |
| Thermal | 50°C | Relatively stable; 75.33% remaining after 5 days. | wisdomlib.org |
| Thermal | 80°C for 5 hours | Degradation observed. | neliti.com |
| Photolytic | Sunlight | Relatively stable; 72.88% remaining after 5 days. | wisdomlib.org |
| Photolytic | UV radiation (254 nm) | Degradation via photoisomerization and photolysis. | akjournals.comnih.gov |
Structure Activity Relationship Sar and Computational Design of Cefuroxime Axetil Analogues
Influence of Structural Modifications on PBP Binding Affinity
The antibacterial action of cefuroxime (B34974) stems from its ability to inhibit bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). patsnap.comnih.gov The axetil moiety of cefuroxime axetil is a prodrug component, designed to increase lipophilicity for better absorption from the gastrointestinal tract. semanticscholar.orgmdpi.com It is subsequently hydrolyzed by esterases in the intestinal mucosa to release the active cefuroxime, which then enters systemic circulation. patsnap.comnih.gov Therefore, the structural features critical for PBP binding reside in the core cefuroxime molecule, not the axetil ester.
The key structural elements of cefuroxime that govern its interaction with PBPs include:
The β-Lactam Ring : This strained four-membered ring is the cornerstone of the molecule's activity. It mimics the D-Ala-D-Ala moiety of the peptidoglycan substrate of PBPs. The acylation of a serine residue in the PBP active site by the β-lactam ring leads to the formation of a stable, inactive covalent adduct, thereby inhibiting the transpeptidation step of cell wall synthesis. nih.govoatext.com
The (Z)-Methoxyimino Group : Located on the C-7 acyl side chain, this group confers significant stability against hydrolysis by many β-lactamase enzymes produced by bacteria. nih.gov This resistance is a crucial factor in the broad-spectrum activity of cefuroxime.
SAR studies on cephalosporins have shown that alterations to these specific regions can dramatically impact PBP binding affinity and the spectrum of activity. For instance, the nature of the C-7 acylamino side chain is a primary determinant of the antibacterial spectrum and potency, while modifications at the C-3 position can affect metabolic stability and pharmacokinetics. uts.edu.au
Rational Design of this compound Derivatives for Enhanced Properties (e.g., Stability, Prodrug Activation)
This compound is a classic example of rational prodrug design aimed at overcoming the poor oral absorption of its parent compound, cefuroxime. nih.gov However, this compound itself presents challenges, such as a characteristic bitter taste and incomplete bioavailability (37% on an empty stomach, increasing to 52% with food), which has prompted further research into designing improved derivatives. nih.govmdpi.comamazonaws.com
Key strategies for designing enhanced this compound derivatives include:
Masking Bitter Taste : The bitter taste is believed to result from hydrogen bonding between the amine group in the antibiotic and bitter taste receptors. mdpi.comamazonaws.com Computational design studies have proposed modifying this part of the molecule. By replacing the free amine moiety with a more stable amide group, it is hypothesized that the molecule's ability to interact with bitter taste receptors would be significantly reduced, improving patient compliance, especially in pediatric formulations. amazonaws.com
Improving Stability and Solubility : The poor aqueous solubility of this compound can limit its dissolution rate and subsequent absorption. semanticscholar.org To address this, researchers have explored the formation of inclusion complexes with cyclodextrins. mdpi.compharmaexcipients.com Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, thereby increasing their solubility and stability. researchgate.netnih.gov The rational design of these complexes, often guided by computational modeling, aims to find the most suitable cyclodextrin (B1172386) type and stoichiometry for optimal performance. mdpi.comnih.gov For example, hydroxypropyl-β-cyclodextrin (HPβCD) was identified through virtual screening as a thermodynamically favorable host for this compound, leading to significantly improved dissolution profiles and even enhanced antimicrobial efficacy. nih.gov
Optimizing Prodrug Activation : The efficiency of the conversion from the prodrug (this compound) to the active drug (cefuroxime) is crucial for its therapeutic effect. The 1-acetoxyethyl ester was specifically chosen to be susceptible to hydrolysis by intestinal esterases. nih.govresearchgate.net Further design of derivatives could involve fine-tuning this ester linkage to modulate the rate and site of activation, potentially leading to more consistent bioavailability.
Computational Chemistry and Molecular Modeling in SAR Studies
Computational chemistry and molecular modeling have become indispensable tools in the study of this compound and its analogues. These methods provide detailed insights at the molecular level that are often inaccessible through experimental techniques alone. mdpi.com They are widely used to predict the properties of drug-receptor and host-guest interactions, thereby guiding the rational design of new derivatives with enhanced characteristics. nih.govresearchgate.net
Quantum mechanical (QM) methods and molecular simulations, particularly molecular dynamics (MD), are powerful computational techniques used to investigate the structure, stability, and interaction dynamics of this compound.
Quantum Mechanical (QM) Calculations : QM methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure, optimized geometry, and energetic properties of molecules. mdpi.commdpi.com In the context of this compound, DFT calculations have been employed to design novel prodrugs by evaluating the stability of different chemical linkages. mdpi.com These calculations can help predict the reactivity and degradation pathways of different derivatives, aiding in the selection of candidates with improved chemical stability.
Molecular Dynamics (MD) Simulations : MD simulations are used to study the time-dependent behavior of molecular systems. dntb.gov.ua They provide a detailed picture of how this compound interacts with other molecules, such as cyclodextrins or biological receptors. researchgate.netresearchgate.net For instance, MD simulations have been extensively used to analyze the formation and stability of this compound-cyclodextrin inclusion complexes. mdpi.comnih.gov These simulations can reveal the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex and determine the binding affinity. researchgate.netnih.gov By calculating the free energy of binding, researchers can compare the stability of complexes with different cyclodextrins (e.g., α-, β-, γ-, and HP-β-CD) and identify the most promising candidates for formulation development. mdpi.comnih.gov
Table 1: Application of Computational Methods in this compound Research
| Computational Method | Application | Key Findings | Reference(s) |
| Molecular Docking & MD Simulations | Investigating inclusion complexes with cyclodextrins (CDs) | Predicted binding affinities and interaction patterns; identified HPβCD as a highly favorable host for enhancing solubility. | nih.govnih.gov |
| DFT Calculations | Design of novel prodrugs with masked bitterness | Aided in the design of four different cefuroxime prodrugs based on acid-catalyzed hydrolysis principles. | mdpi.com |
| MD Simulations & MM-PBSA | Assessing stability of metal complexes of this compound | Investigated binding affinity of compounds toward target proteins. | researchgate.net |
| Molecular Modeling | Insight into the geometry of this compound-β-cyclodextrin inclusion complexes | Complemented experimental data to confirm complex formation and improve physicochemical properties. | semanticscholar.org |
Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a specific physicochemical property. semanticscholar.org These models use calculated molecular descriptors to derive a mathematical equation that can predict the property of interest for new, untested compounds.
For cephalosporins, including this compound, QSAR models have been developed for various endpoints:
Predicting Pharmacokinetic Properties : A QSAR model was developed to predict the blood-brain barrier penetration (log BB) for a dataset of drugs that included this compound, using theoretical descriptors calculated from the molecular structure. semanticscholar.org
Predicting Absorption : To facilitate toxicity testing, a QSAR model was established to predict the absorption of various cephalosporins in zebrafish. This model, based on five molecular descriptors, showed a strong predictive performance and allowed for the estimation of internal drug concentrations from the chemical structure alone. nih.gov
Predicting Complex Stability : In a related approach known as Quantitative Structure-Property Relationship (QSPR), models have been developed to predict the stability constants of complexes formed between this compound and different cyclodextrins. mdpi.compharmaexcipients.com These models use descriptors for both the drug and the cyclodextrin to predict the stability of the resulting complex, accelerating the screening process for optimal solubility-enhancing excipients. mdpi.com
Table 2: Examples of QSAR/QSPR Models for Cefuroxime and Related Compounds
| Model Type | Predicted Property | Model Performance (Example) | Application | Reference(s) |
| QSAR | Absorption of cephalosporins in zebrafish | Predictive ability (q²) of 0.839 (leave-one-out cross-validation) | Estimating internal drug concentrations for toxicity studies. | nih.gov |
| QSPR | Stability of this compound-Cyclodextrin complexes | Good correlation between predicted and experimental stability constants | Accelerating the development of formulations with enhanced solubility. | mdpi.com |
| QSAR | Blood-brain barrier penetration (log BB) | Development of multilinear and neural network models | Predicting drug distribution into the central nervous system. | semanticscholar.org |
Environmental Fate and Ecotoxicological Research of Cefuroxime Axetil
Occurrence and Persistence in Various Environmental Compartments
Cefuroxime (B34974) axetil and its active metabolite, cefuroxime, have been detected in various environmental matrices, including wastewater treatment plant (WWTP) influents and effluents, surface waters, and even marine environments. frontiersin.orgresearchgate.netmdpi.com The persistence of cefuroxime axetil in the environment is influenced by several factors, including its chemical stability and susceptibility to degradation processes.
Studies have shown that this compound is not readily biodegradable in conventional WWTPs, leading to its discharge into receiving water bodies. nih.gov One study in Turkey identified ciprofloxacin (B1669076) as having the highest environmental risk among selected pharmaceuticals, but also noted that this compound has the potential to cause environmental hazards due to its low biodegradability. nih.gov The presence of this antibiotic in aquatic environments is a concern due to the potential for the development of antibiotic-resistant bacteria. nih.gov
The stability of this compound is affected by environmental conditions such as pH and the presence of other substances. In aqueous solutions, it can undergo hydrolysis to its active form, cefuroxime. researchgate.netnih.govresearchgate.nettandfonline.com This hydrolysis is a key transformation pathway in the environment. Furthermore, the presence of metal ions can influence its degradation, with some ions enhancing the process. akjournals.comakjournals.com
A study investigating the stability of reconstituted this compound oral suspension found that it was stable for 10 days when refrigerated but only for 3 days at room temperature, highlighting its temperature sensitivity. researchgate.net Another study noted that while amoxicillin (B794) was stable in pure water and wastewater for a month at 37°C, this compound slowly hydrolyzed to cefuroxime. nih.govresearchgate.nettandfonline.com
Table 1: Environmental Occurrence and Persistence of this compound
| Environmental Compartment | Key Findings | Citations |
|---|---|---|
| Wastewater Treatment Plants (WWTPs) | Incomplete removal, leading to discharge into surface waters. researchgate.netnih.gov | researchgate.netnih.gov |
| Surface Water | Detected in river water, with concentrations varying geographically. mdpi.commdpi.com | mdpi.commdpi.com |
| Marine Environment | Found in marine environments, indicating its transport from terrestrial sources. researchgate.net | researchgate.net |
| Aqueous Solutions | Undergoes hydrolysis to cefuroxime. researchgate.netnih.govresearchgate.nettandfonline.com Stability is influenced by pH and temperature. researchgate.net | researchgate.netnih.govresearchgate.nettandfonline.comresearchgate.net |
Biodegradation Pathways in Natural and Engineered Systems
The biodegradation of this compound is a critical process that determines its ultimate fate in the environment. In the human body, the axetil moiety is metabolized to acetaldehyde (B116499) and acetic acid. drugbank.com In the environment, the primary degradation pathway is the hydrolysis of the ester bond, releasing the active cefuroxime. researchgate.netiajpr.com
Under alkaline conditions, this compound undergoes extensive degradation. iajpr.com Studies have shown that both diastereoisomers of this compound degrade at a similar rate in aqueous solutions. researchgate.net Photodegradation, or degradation induced by sunlight, is another significant pathway. This compound is sensitive to UV-C radiation, and this process can be influenced by the polarity of the solvent and the presence of metal ions. akjournals.comakjournals.com Simulated sunlight irradiation leads to the formation of various photoproducts. researchgate.net It has been noted that this compound is more susceptible to photodegradation at a wavelength of 254 nm compared to other antibiotics with a similar chemical structure. lookchem.com
Recent research has explored myco-remediation as a potential tool for the degradation of cephalosporins. Edible mushrooms like Imleria badia and Lentinula edodes have demonstrated the ability to completely remove this compound from a liquid medium within seven days. frontiersin.orgnih.gov
Table 2: Biodegradation Pathways of this compound
| Degradation Pathway | Description | Key Influencing Factors | Citations |
|---|---|---|---|
| Hydrolysis | Cleavage of the ester bond to form cefuroxime. | pH, temperature. researchgate.netnih.govresearchgate.nettandfonline.comiajpr.com | researchgate.netnih.govresearchgate.nettandfonline.comiajpr.com |
| Photodegradation | Degradation induced by UV radiation. | Solvent polarity, presence of metal ions. akjournals.comakjournals.comresearchgate.netlookchem.com | akjournals.comakjournals.comresearchgate.netlookchem.com |
| Myco-remediation | Degradation by fungi. | Fungal species (Imleria badia, Lentinula edodes). frontiersin.orgnih.gov | frontiersin.orgnih.gov |
Advanced Remediation Technologies for this compound Contamination
The persistence of this compound in conventional wastewater treatment has spurred research into advanced remediation technologies to effectively remove it from water sources.
Advanced membrane technologies, including ultrafiltration and reverse osmosis, have shown high efficacy in removing this compound from wastewater. nih.govresearchgate.nettandfonline.comalquds.eduresearchgate.net A sequential treatment system involving activated sludge, ultrafiltration, an activated carbon column, and reverse osmosis achieved complete removal of the antibiotic from spiked wastewater. nih.govresearchgate.nettandfonline.comalquds.edu
Adsorption is another promising technique. Activated carbon and micelle-clay complexes have been successfully used as adsorbents for this compound. nih.govresearchgate.nettandfonline.comalquds.eduresearchgate.net The adsorption process for this compound onto these materials fits the Langmuir isotherm model. nih.govtandfonline.com
Advanced oxidation processes (AOPs) are also being investigated. Ozonation has been studied for the treatment of wastewater from antibiotic manufacturing, which can contain high concentrations of compounds like this compound. researchgate.netsatyamlife.in Fenton oxidation has also proven effective in degrading this compound in wastewater. researchgate.net
Table 3: Advanced Remediation Technologies for this compound
| Technology | Mechanism | Efficiency | Citations |
|---|---|---|---|
| Advanced Membrane Filtration (UF/RO) | Size exclusion and charge repulsion. | Complete removal in sequential systems. nih.govresearchgate.nettandfonline.comalquds.eduresearchgate.net | nih.govresearchgate.nettandfonline.comalquds.eduresearchgate.net |
| Adsorption | Binding to the surface of an adsorbent material. | High removal capacity with activated carbon and micelle-clay complexes. nih.govresearchgate.nettandfonline.comalquds.eduresearchgate.net | nih.govresearchgate.nettandfonline.comalquds.eduresearchgate.net |
| Ozonation | Oxidation by ozone. | Effective for treating high-concentration industrial wastewater. researchgate.netsatyamlife.in | researchgate.netsatyamlife.in |
| Fenton Oxidation | Oxidation by hydroxyl radicals generated from hydrogen peroxide and iron ions. | Proven effective for this compound degradation. researchgate.net | researchgate.net |
Future Directions and Interdisciplinary Research Frontiers
Development of Novel Mechanistic Probes for PBP-Drug Interactions
The bactericidal action of cefuroxime (B34974), the active metabolite of cefuroxime axetil, is contingent on its ability to bind to and inactivate Penicillin-Binding Proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. nih.govoup.com A deeper understanding of these interactions at a molecular level is critical for designing next-generation cephalosporins that can evade resistance mechanisms. Future research is focused on the design and synthesis of novel mechanistic probes to visualize and quantify these PBP-drug interactions in real-time within living bacteria.
A promising avenue is the development of fluorescently-labeled cephalosporin (B10832234) derivatives. nih.gov These probes can be used to selectively tag active PBPs, allowing for their visualization and the study of their localization during different stages of cell division. nih.govresearchgate.net For example, researchers have successfully synthesized fluorescent and biotin (B1667282) derivatives of cephalosporin C that can selectively label a subset of PBPs in organisms like Bacillus subtilis and Streptococcus pneumoniae. nih.gov Such probes have revealed that different PBP subpopulations are located in discrete areas rather than being intermixed, providing new insights into the spatial organization of cell wall synthesis. nih.gov
Notably, a study profiling the selectivity of various β-lactams found that cefuroxime was uniquely selective for PBP2x in S. pneumoniae. asm.org This specificity highlights the potential for developing highly selective cefuroxime-based probes. Future work could involve creating cefuroxime derivatives conjugated to advanced fluorophores or other reporter molecules. These next-generation probes would serve as powerful tools to:
Investigate the precise binding kinetics and affinity of cefuroxime for different PBPs in various clinically relevant pathogens.
Clarify how mutations in PBPs, a common resistance mechanism, alter their interaction with cefuroxime.
Screen for new drug candidates that can restore cefuroxime's binding to resistant PBPs.
Application of Artificial Intelligence and Machine Learning in Prodrug Design and Resistance Prediction
Artificial Intelligence (AI) and Machine Learning (ML) are rapidly emerging as transformative tools in drug discovery and development. researchgate.net For a prodrug like this compound, these computational approaches offer significant potential in both optimizing its formulation and predicting bacterial resistance patterns.
Beyond formulation, AI and ML are poised to play a crucial role in combating resistance. The vast amount of genomic data from resistant bacterial strains can be analyzed by ML algorithms to identify genetic markers associated with cefuroxime resistance. This can help in:
Predicting Resistance: Developing models that can predict the likelihood of a specific bacterial isolate being resistant to cefuroxime based on its genomic sequence.
Guiding Therapy: Assisting clinicians in making more informed decisions about antibiotic choice.
Accelerating Drug Discovery: Identifying novel bacterial targets or designing new β-lactam structures that are less susceptible to known resistance mechanisms. researchgate.net
High-Throughput Screening Methodologies for Resistance Modulators
A critical strategy in extending the lifespan of existing antibiotics like cefuroxime is to co-administer them with "resistance modulators" or "antibiotic resistance breakers." oup.comportlandpress.com These are compounds that, while having little to no antibacterial activity on their own, can reverse resistance mechanisms and re-sensitize bacteria to the antibiotic. portlandpress.com High-Throughput Screening (HTS) provides the necessary speed and scale to test vast libraries of chemical compounds for this activity. nih.gov
HTS methodologies typically involve whole-cell assays where a resistant bacterial strain is grown in the presence of a sub-lethal concentration of the antibiotic (e.g., cefuroxime) and a test compound from a library. nih.govresearchgate.net A compound is identified as a "hit" if it inhibits bacterial growth in combination with the antibiotic.
A notable success in this area involved an HTS screen of approximately 45,000 synthetic compounds to find molecules that could reverse β-lactam resistance in Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net This screen identified a potent bioactive compound, MAC-545496, which was shown to significantly reduce the minimum inhibitory concentration (MIC) of cefuroxime against S. aureus, effectively restoring its efficacy. researchgate.net Future research will focus on refining HTS platforms by:
Using fluorescent or luminescent reporter strains to provide more sensitive and rapid readouts of bacterial viability or specific resistance pathways. nih.gov
Screening more diverse chemical libraries, including natural products and repurposed drugs, to find novel resistance modulators. nih.gov
Developing assays that can specifically target different resistance mechanisms, such as β-lactamase production or efflux pump activity. mdpi.com
The goal is to identify new resistance breakers that can be co-formulated with this compound to create combination therapies effective against drug-resistant pathogens. oup.com
Integration of Omics Technologies in Understanding this compound Effects at a Systems Level
To fully comprehend how bacteria respond and develop resistance to this compound, a systems biology approach is essential. frontiersin.orgmdpi.com This involves integrating data from various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive picture of the drug's effects at a whole-system level. frontiersin.orgnih.gov
Genomics: Whole-genome sequencing (WGS) of cefuroxime-resistant clinical isolates allows for the identification of genetic mutations responsible for resistance. researchgate.net This goes beyond known mutations in PBP genes to uncover novel resistance determinants in other genes affecting cell wall metabolism, stress responses, or drug transport. researchgate.nettandfonline.com
Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome), researchers can see how bacterial gene expression changes in response to cefuroxime exposure. This can reveal the upregulation of efflux pumps, β-lactamases, or stress response pathways that the bacterium uses to defend itself against the antibiotic. mdpi.com
Proteomics: This technology identifies and quantifies the entire protein complement of a cell. Proteomic analysis can confirm that changes in gene expression observed at the transcriptomic level translate into functional proteins. It can also identify post-translational modifications of proteins that may play a role in the resistance phenotype.
Metabolomics: Studying the metabolome—the complete set of small-molecule metabolites—can reveal how this compound perturbs bacterial metabolic networks. mdpi.com Resistance often comes at a metabolic cost, and understanding these shifts can expose vulnerabilities that could be targeted with a second drug. mdpi.com
Integrating these multi-omics datasets provides a powerful framework for building predictive models of antibiotic action and resistance. nih.gov This holistic understanding is crucial for identifying novel drug targets, discovering biomarkers for resistance, and developing more robust and sustainable therapeutic strategies involving this compound. frontiersin.orgfrontiersin.org
Exploration of this compound in Advanced Materials Science
Beyond its primary role in medicine, the chemical structure of this compound has drawn interest in the field of advanced materials science. Research in this area explores how the compound can be integrated with other materials to create novel systems with enhanced properties, primarily for advanced drug delivery but also for non-medical applications.
One area of focus is the development of advanced drug delivery systems. For instance, researchers have used a batch supercritical antisolvent (SAS) process to create composite microparticles of this compound with polyvinylpyrrolidone (B124986) (PVP). This materials science approach aims to modify the drug's physical properties to improve its performance. Similarly, studies have focused on preparing and evaluating non-crystalline solid dispersions of this compound to enhance its characteristics. researchgate.net The development of nanosuspensions is another key area, where nanotechnology is applied to improve the oral bioavailability of poorly soluble drugs like this compound. nih.gov
An unexpected and intriguing application has been found in the field of corrosion inhibition. A study investigated the potential of this compound as a corrosion inhibitor for low carbon steel in acidic solutions. oup.com The study suggested that the adsorption of the drug molecules onto the steel surface, likely facilitated by the electron-rich heteroatoms and π-bonds in its structure, could provide a protective barrier against corrosion. oup.com This highlights a potential non-medical application of the compound, leveraging its inherent chemical properties for materials protection.
These examples demonstrate that the future of this compound research may extend into materials science, where its unique chemical scaffold can be exploited to create advanced composites, novel drug delivery platforms, and potentially functional materials for industrial applications.
Data Tables
Table 1: Summary of Selected Research Findings
| Research Area | Key Finding | Significance | Reference(s) |
| PBP Interaction | Cefuroxime demonstrates high selectivity for Penicillin-Binding Protein 2x (PBP2x) in Streptococcus pneumoniae. | Provides a basis for designing specific mechanistic probes to study cefuroxime's precise mode of action and resistance. | asm.org |
| Machine Learning | Machine learning algorithms can predict the formation of this compound-cyclodextrin inclusion complexes from spectral data. | Aids in the rational design of improved drug formulations with enhanced solubility and bioavailability. | asm.org |
| Resistance Modulation | The compound MAC-545496, identified via High-Throughput Screening, re-sensitizes MRSA to cefuroxime. | Demonstrates the feasibility of finding resistance breakers to restore the efficacy of cefuroxime against resistant strains. | researchgate.net |
| Advanced Materials | This compound can be co-precipitated with polymers like PVP using a supercritical antisolvent process to form composite microparticles. | Offers a materials science approach to modifying the drug's physical state for improved delivery. | |
| Advanced Materials | The compound can act as an effective corrosion inhibitor for low carbon steel in an acid medium. | Reveals a novel, non-medicinal application of this compound in materials protection. | oup.com |
Q & A
Basic Research Question
- HPLC-UV : Optimize mobile phase (e.g., ammonium phosphate buffer with methanol) and column selection (C18, 5 µm) to separate this compound from plasma proteins and degradation products. Validate linearity (1–50 µg/mL) and recovery rates (>90%) .
- First-order derivative spectroscopy : Use wavelengths of 278 nm and 300 nm to eliminate interference from plasma components without derivatization .
- HPTLC with densitometry : Employ β-cyclodextrin-methanol mobile phases to resolve diastereoisomers and quantify isomer ratios .
How should pharmacokinetic studies be designed to assess this compound in patients with renal impairment?
Basic Research Question
- Dosage adjustment trials : Administer standard doses (250–500 mg) to patients with varying creatinine clearance (CrCl) levels (e.g., CrCl 10–30 mL/min vs. <10 mL/min) and measure serum concentrations via HPLC. Adjust dosing intervals to every 24–48 hours based on AUC reductions .
- Hemodialysis studies : Collect post-dialysis plasma samples to quantify drug removal (e.g., 50–60% reduction in cefuroxime levels) and recommend supplemental dosing post-dialysis .
What formulation strategies improve the dissolution rate and oral bioavailability of this compound?
Advanced Research Question
- Solid dispersions : Use solvent evaporation with carriers like Poloxamer 188 (10–20% w/w) to reduce crystallinity and enhance solubility. Characterize via DSC and XRD to confirm amorphous phase formation .
- Porous carriers : Optimize Neusilin US2 (magnesium aluminometasilicate) ratios (1:2 drug:carrier) to increase surface area and dissolution velocity .
- Nanosuspensions : Apply factorial design (e.g., 3² design) to optimize stirring speed (X1: 500–1000 rpm) and stabilizer concentration (X2: 0.5–1.5% Poloxamer 188) for particle size reduction (<200 nm) and entrapment efficiency (>85%) .
How can bioequivalence between generic and branded this compound formulations be rigorously evaluated?
Advanced Research Question
- Crossover trials : Enroll 22–24 healthy volunteers for single-dose administration with a 14-day washout. Use HPLC to measure AUC₀–24, Cmax, and Tmax, applying 90% CI criteria (0.80–1.25 for log-transformed parameters) .
- Dissolution profiling : Compare dissolution rates in pH 6.8 buffers using USP Apparatus II (75 rpm, 37°C). Ensure >85% release within 30 minutes for both formulations .
How should researchers address geographic variability in bacterial resistance to this compound?
Advanced Research Question
- Regional surveillance studies : Collect isolates from diverse regions and perform MIC testing. For example, β-lactamase-positive H. influenzae resistance rates vary from 10% (Europe) to 35% (Asia) .
- Genotypic analysis : Use PCR to identify prevalent resistance genes (e.g., TEM-1, ROB-1) and correlate with phenotypic susceptibility .
What experimental models are suitable for studying synergistic combinations of this compound with other antibiotics?
Advanced Research Question
- Checkerboard assays : Test combinations with amoxicillin-clavulanate or azithromycin against multidrug-resistant Streptococcus pneumoniae. Calculate fractional inhibitory concentration (FIC) indices; synergy is defined as FIC ≤0.5 .
- In vivo murine models : Evaluate lung bacterial load reduction in pneumonia models after co-administration with β-lactamase inhibitors .
How can discrepancies between in vitro MIC data and clinical efficacy be resolved?
Advanced Research Question
- Pharmacodynamic modeling : Integrate MIC data with pharmacokinetic parameters (e.g., %T > MIC) using Monte Carlo simulations to predict clinical success rates. For this compound, target >50% T > MIC for efficacy .
- Clinical endpoint correlation : In sinusitis trials, compare microbiological eradication rates (e.g., 85% for S. pneumoniae) with clinical cure rates (75–80%) to validate breakpoints .
What chromatographic methods are optimal for resolving this compound diastereoisomers?
Advanced Research Question
- HPLC with cellulose columns : Use 0.2 M ammonium phosphate (pH 4.5) and methanol (95:5) at 1.5 mL/min. Resolve diastereoisomers A/B with resolution >1.5 and quantify isomer ratios (e.g., 60:40) to meet USP purity criteria .
- System suitability testing : Include acetanilide as an internal standard and validate precision (RSD <2%) .
How should clinical trials be designed to evaluate this compound for off-label indications like Lyme disease?
Advanced Research Question
- Double-blind, active-controlled trials : Compare 20-day this compound (500 mg BID) with doxycycline (100 mg BID) in early Lyme disease. Primary endpoints: resolution of erythema migrans at 1 month; secondary endpoints: neurologic sequelae at 1 year .
- Sample size calculation : Assume 80% power and 5% significance level with expected cure rates of 85% (cefuroxime) vs. 90% (doxycycline), requiring ≥150 patients per arm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
